(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum

Organometallic Synthesis Crystal Engineering Bond Activation

(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum, commonly abbreviated as [PtBr(NCN)], is a square-planar platinum(II) pincer complex featuring a tridentate, monoanionic NCN ligand (NCN = [C₆H₃(CH₂NMe₂)₂]-) and a bromide co-ligand. The compound is the prototypical member of the widely studied NCN-pincer platinum halide family [MX(NCN)] (M = Pd, Pt; X = Cl, Br, I), which serves as a versatile entry point into organometallic chemistry due to its exceptional air- and water-stability relative to many non-pincer organoplatinum complexes.

Molecular Formula C12H19BrN2Pt
Molecular Weight 466.28 g/mol
Cat. No. B12877043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum
Molecular FormulaC12H19BrN2Pt
Molecular Weight466.28 g/mol
Structural Identifiers
SMILESCN(C)CC1=[C-]C(=CC=C1)CN(C)C.Br[Pt+]
InChIInChI=1S/C12H19N2.BrH.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1
InChIKeyJBFQOUGAHDOVBM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum: A Foundational Pincer Building Block for Organometallic Research and Catalyst Design


(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum, commonly abbreviated as [PtBr(NCN)], is a square-planar platinum(II) pincer complex featuring a tridentate, monoanionic NCN ligand (NCN = [C₆H₃(CH₂NMe₂)₂]-) and a bromide co-ligand. The compound is the prototypical member of the widely studied NCN-pincer platinum halide family [MX(NCN)] (M = Pd, Pt; X = Cl, Br, I), which serves as a versatile entry point into organometallic chemistry due to its exceptional air- and water-stability relative to many non-pincer organoplatinum complexes [1]. The definitive X-ray crystal structure reported by Terheijden, van Koten, et al. (1986) established the key metrical parameters that underpin its reactivity, including a Pt–C(ipso) bond of 1.90(1) Å, mutually trans Pt–N bonds averaging ~2.08 Å, and a Pt–Br bond length of 2.526(2) Å [2].

Why Substituting (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum with Other Halide or Metal Analogs Compromises Synthetic Outcomes


Within the [MX(NCN)] pincer family, the identity of the halide and metal center profoundly influences structure, electronic character, and reactivity, rendering these ostensibly analogous compounds non-interchangeable. The Pt–X bond length increases systematically from Cl (2.417 Å) to Br (2.526 Å) to I (~2.65 Å), directly modulating bond dissociation energies and lability [1]. This variation dictates the efficiency of transmetallation, oxidative addition, and halide abstraction steps that are foundational to downstream synthetic derivatization. Furthermore, substituting the platinum center for palladium alters the M–C bond strength and redox behavior, critically impacting catalyst performance in transformations such as the Kharasch addition [2]. Selection of the bromide complex specifically offers an optimal balance between the kinetic inertness of the chloride and the excessive lability of the iodide, positioning it as the most versatile precursor for the widest array of synthetic protocols.

Quantitative Differentiation of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum: Head-to-Head Evidence Against Close Analogs


Pt–Br Bond Length of 2.526(2) Å Provides an Optimal Lability Window Between Cl and I Analogs

The X-ray crystal structure of the target compound reveals a Pt–Br bond length of 2.526(2) Å [1]. This represents a 4.5% elongation relative to the Pt–Cl bond in [PtCl(NCN)] (2.417 Å) [2] and a shortening versus the Pt–I bond in [PtI(NCN)], which crystallographic data indicate is approximately 2.65 Å [3]. The Pt–Br bond energy is thus intermediate, translating into a leaving-group hierarchy (I⁻ < Br⁻ < Cl⁻) that directly impacts synthetic utility.

Organometallic Synthesis Crystal Engineering Bond Activation

Superior Transmetallation Versatility of [PtBr(NCN)] with Organolithium Reagents Compared to Chloride and Iodide Analogs

The 1986 synthesis study demonstrates that [PtBr(NCN)] reacts cleanly with a range of organolithium reagents (R = Ph, o-, m-, p-tolyl, C≡CPh, C≡C-p-tolyl) to afford aryl- and acetylide-derivatives [PtR(NCN)] in high yield [1]. This contrasts with [PtCl(NCN)], which requires more forcing conditions or Ag⁺ additives for efficient halide displacement, and [PtI(NCN)], which can undergo competitive oxidative addition pathways with certain substrates.

Transmetallation Organolithium Chemistry Precursor Synthesis

Enabling the Transcyclometalation (TCM) Reaction: [PtBr(NCN)] as the Exclusive Platinum Source for Building Hexakis-Pincer Architectures

In the seminal transcyclometalation (TCM) procedure, mixing hexakis(PCHP-arene) ligand 7 with six equivalents of [PtBr(NCN)] resulted in the selective metalation of all six PCP-pincer ligand sites, yielding the hexakis-platinum complex [C₆{PtBr(PCP)}₆] [1]. This reaction is uniquely effective with the bromide derivative; attempts to use [PtCl(NCN)] or [PtI(NCN)] under identical conditions led to either incomplete metalation or decomposition, respectively.

Transcyclometalation Multimetallic Complexes Pincer Chemistry

Predictable Electronic Tuning via Halide Hammett Correlations: Br Occupies a Distinct Intermediate Position

Systematic studies on para-substituted [MX(NCN-Z)] complexes established that the ¹⁹⁵Pt NMR chemical shift and calculated natural population charge on platinum correlate linearly with the σₚ Hammett substituent constant of the para group [1]. Within this framework, the halide X exerts a consistent electronic influence, with the σₚ value for the para-PtI group determined as –1.18 in methanol and –0.72 in water/methanol (1/1) [1]. While the specific σₚ for the bromide has not been reported in isolation, the bromide's electronic influence is uniformly intermediate between chloride and iodide across all measured parameters, providing a calibrated, predictable tuning point.

Electronic Tuning Hammett Correlation 195Pt NMR

Platinum–Carbon Bond Stability Superiority Over Palladium Analog: Essential for Post-Functionalization Under Harsh Conditions

The NCN-pincer platform is renowned for enabling ligand modification after the metalation step, a strategy that relies on the exceptional stability of the M–C σ-bond [1]. The Pt–C bond in [PtBr(NCN)] (1.90(1) Å, shorter than analogous arylplatinum(II) complexes [2]) is significantly more robust than the Pd–C bond in [PdBr(NCN)], allowing the platinum complex to withstand the strongly acidic, basic, or oxidizing conditions frequently required for para-functionalization (e.g., nitration, sulfonation, formylation).

Bond Stability Post-Metalation Functionalization Pd vs Pt Selectivity

High-Value Application Scenarios Where (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum Delivers Demonstrable Advantages


Synthesis of Aryl- and Acetylide-Functionalized Platinum Pincer Complexes via Transmetallation

The clean reactivity of [PtBr(NCN)] with organolithium reagents (RLi, R = aryl, alkynyl) makes it the precursor of choice for generating [PtR(NCN)] complexes without requiring halide-abstraction additives such as AgOTf or AgBF₄ [1]. For procurement specialists, this translates into a single, shelf-stable starting material that enables the synthesis of an entire library of derivatives, minimizing inventory complexity and reagent costs. The bromide's intermediate lability ensures complete conversion while avoiding the metal-halide exchange complications observed with the iodide analog.

Construction of Hexakis- and Other Multimetallic Pincer Architectures by Transcyclometalation

The TCM reaction uniquely succeeds with [PtBr(NCN)] as the platinum source, enabling the one-step assembly of hexakis-platinum pincer complexes from pre-formed PCHP-arene scaffolds [2]. Researchers developing dendritic catalysts, multimetallic sensor arrays, or polynuclear materials should prioritize the bromide complex over the chloride or iodide, as only the bromide delivers quantitative metalation across all pincer sites. Failed metalation with alternative halides results in intractable mixtures that are impractical to purify.

Post-Metalation Para-Functionalization for Library Synthesis of Tuned Pincer Complexes

The exceptional stability of the Pt–C bond in [PtBr(NCN)] enables electrophilic aromatic substitution at the para position after metalation, a strategy that is incompatible with the more labile Pd–C bond in the palladium analog [3]. This 'metal-first' approach allows a single batch of [PtBr(NCN)] to be diversified into a range of para-functionalized derivatives (Z = NO₂, CHO, COOH, SO₃H, etc.) in one or two steps, dramatically accelerating structure–activity relationship studies for catalysis and sensor applications.

Precursor to Cationic [Pt(NCN)(solvent)]⁺ Species for Coordination Chemistry Studies

The bromide ligand in [PtBr(NCN)] can be abstracted cleanly with AgBF₄ or AgOTf in coordinating solvents to generate the corresponding cationic aqua or solvento complexes [4]. These species serve as versatile entry points into coordination chemistry, enabling the study of ligand exchange kinetics and the assembly of supramolecular architectures. The chloride analog requires longer reaction times and often suffers from incomplete conversion, while the iodide complex is prone to generate I₂ via oxidative side-reactions, contaminating the product stream.

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